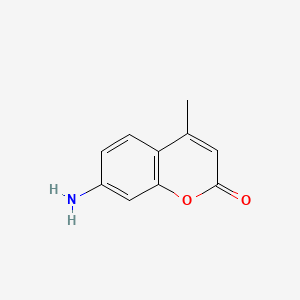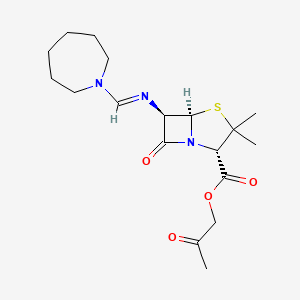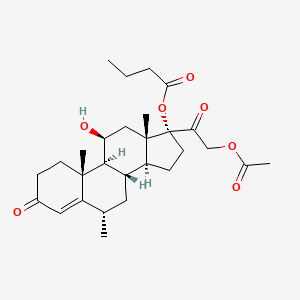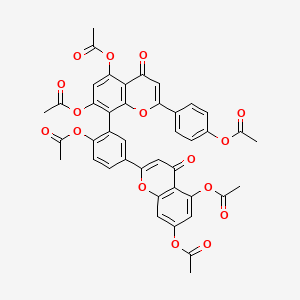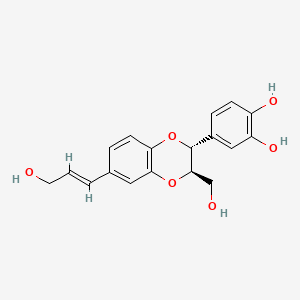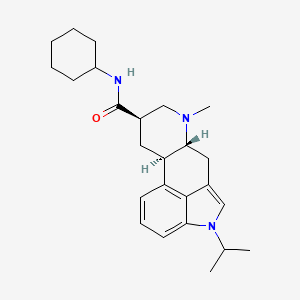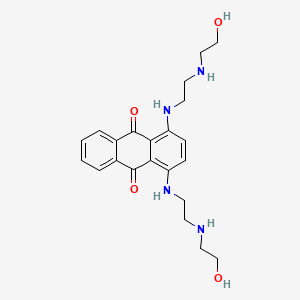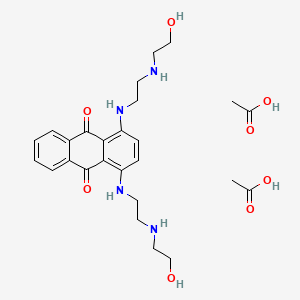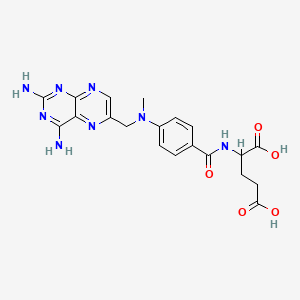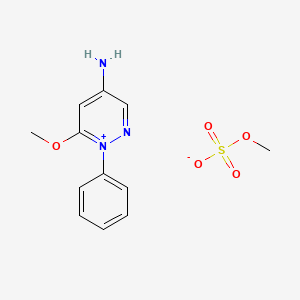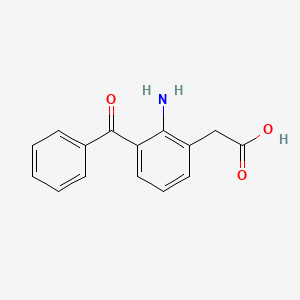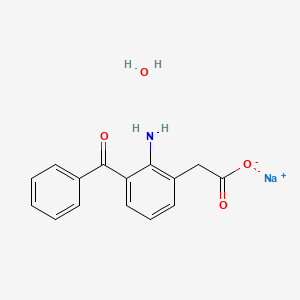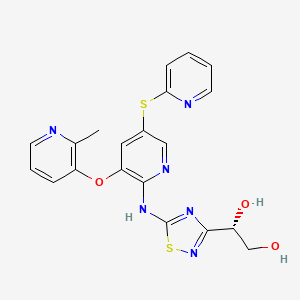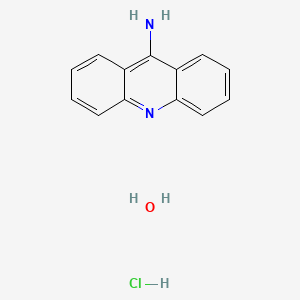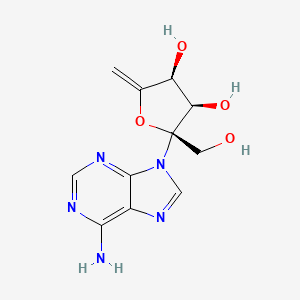
Decoyinine
説明
Decoyinine, also known as Angustmycin A, is a selective inhibitor of GMP synthetase (GMPS) . It is an analog of adenosine that causes a decrease in intracellular GTP levels by inhibiting GMP synthetase .
Molecular Structure Analysis
The molecular formula of Decoyinine is C11H13N5O4 . The molecular weight is 279.25 .
Chemical Reactions Analysis
Decoyinine is known to cause a decrease in intracellular GTP levels by inhibiting GMP synthetase . It has been observed to exert a stimulatory effect on alpha-amylase synthesis . More detailed information about its chemical reactions is not available in the retrieved resources.
Physical And Chemical Properties Analysis
The molecular weight of Decoyinine is 279.25, and its molecular formula is C11H13N5O4 . More specific physical and chemical properties are not available in the retrieved resources.
科学的研究の応用
1. Improving Resistance against the Brown Planthopper in Rice Varieties
- Summary of Application : Decoyinine (DCY), a microbial metabolite extracted from Streptomyces hygroscopicus, has been used to treat rice seeds, improving their growth and yield. This study further assessed the effects of priming the seeds of different rice varieties with DCY on rice seedling resistance against the Brown Planthopper (BPH), a destructive rice pest in Asia .
- Methods of Application : The seeds of different rice varieties were primed with DCY. An age-stage, two-sex life table and choice test were applied to investigate the individual fitness, population parameters, and preference behavior of BPHs .
- Results : Feeding on rice seedlings grown from seeds primed with DCY significantly affected BPHs’ adult longevity, oviposition period, fecundity, as well as the net reproductive rate ( R0 ), intrinsic rate of increase ( rm ), finite rate of increase ( λ ), doubling time ( DT ), and population size in terms of BPH. The honeydew excretions and the weights of BPHs fed on DCY-pretreated rice plants were remarkably lowered .
2. Reducing Fitness Traits and Virus Transmission Ability of the Small Brown Planthopper
- Summary of Application : This study evaluated the potential efficacy of Decoyinine (DCY), a microbial pesticide, as a seed priming agent in rice against the Small Brown Planthopper’s (SBPH) biology, feeding behavior, and Rice Stripe Virus (RSV) transmission ability .
- Methods of Application : Rice seeds were primed with DCY. The body weight of females and males and honeydew extraction of RSV-virulent SBPH were measured. The fecundity of RSV-virulent SBPH females was compared with non-virulent SBPH .
3. Induced Resistance in Rice against the Small Brown Planthopper
- Summary of Application : This study evaluated the induced resistance against the Small Brown Planthopper (SBPH) in rice seedlings by Decoyinine (DCY), a secondary metabolite produced by Streptomyces hygroscopicus .
- Methods of Application : The effects of DCY on SBPH’s biological and population parameters along with defense-related physiological and biochemical parameters were investigated .
- Results : The specific results of this study are not detailed in the source, but the study aimed to evaluate the potential of DCY as a microbial pesticide in inducing resistance in rice against SBPH .
4. Induced Resistance in Rice against the Small Brown Planthopper
- Summary of Application : This study evaluated the induced resistance against the Small Brown Planthopper (SBPH) in rice seedlings by Decoyinine (DCY), a secondary metabolite produced by Streptomyces hygroscopicus .
- Methods of Application : The effects of DCY on SBPH’s biological and population parameters along with defense-related physiological and biochemical parameters were investigated .
- Results : The specific results of this study are not detailed in the source, but the study aimed to evaluate the potential of DCY as a microbial pesticide in inducing resistance in rice against SBPH .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2R,3R,4S)-2-(6-aminopurin-9-yl)-2-(hydroxymethyl)-5-methylideneoxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-5-7(18)8(19)11(2-17,20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-4,7-8,17-19H,1-2H2,(H2,12,13,14)/t7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSSGAOAYPICBZ-SOCHQFKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(C(C(O1)(CO)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H]([C@H]([C@](O1)(CO)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173859 | |
| Record name | Angustmycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decoyinine | |
CAS RN |
2004-04-8 | |
| Record name | 4′,5′-Didehydro-1′-C-(hydroxymethyl)adenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Angustmycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angustmycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2004-04-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



